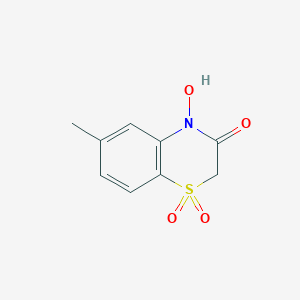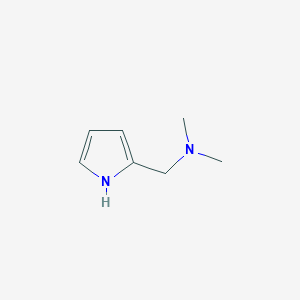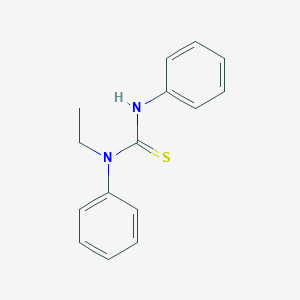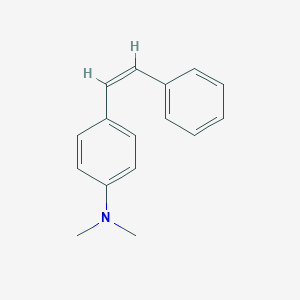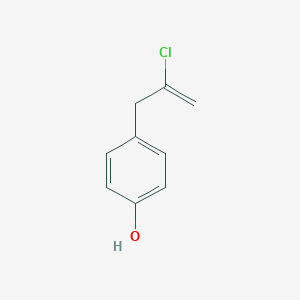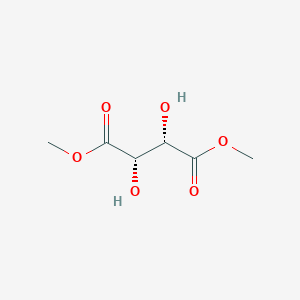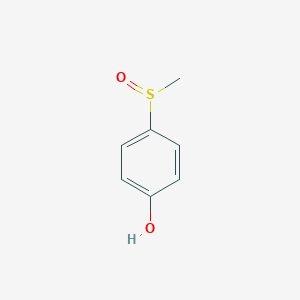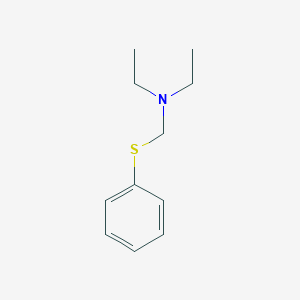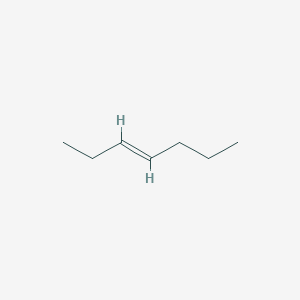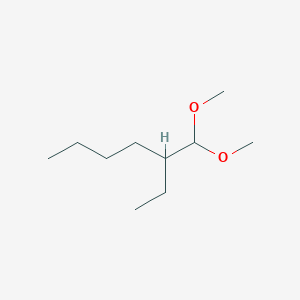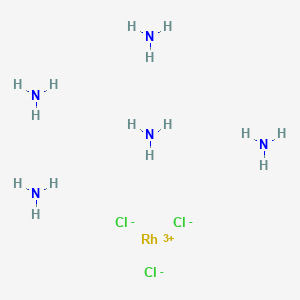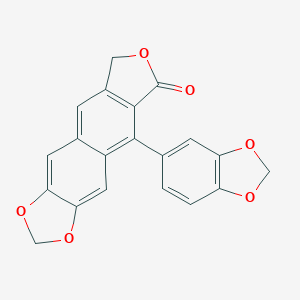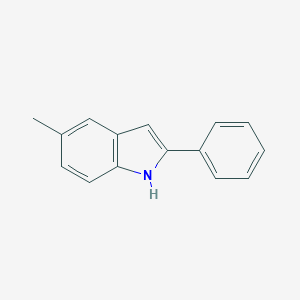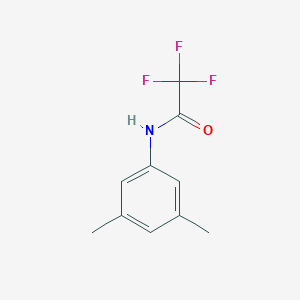
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Trifluoroacetyl-3,5-xylidine or TFA-3,5-Xylidine. In
作用機序
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of neurotransmitters, resulting in the disruption of the nervous system in insects.
生化学的および生理学的効果
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial: This compound has been shown to have antimicrobial activity against various bacteria and fungi.
2. Anti-inflammatory: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Neurotoxicity: This compound has been shown to be toxic to insects, causing paralysis and death.
実験室実験の利点と制限
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, making it suitable for various research applications.
2. Stability: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is stable under various conditions, making it easy to handle and store.
3. Low Cost: The synthesis of this compound is relatively inexpensive, making it accessible to researchers.
Some of the limitations of this compound for lab experiments include:
1. Toxicity: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is toxic to insects and may have harmful effects on other organisms.
2. Limited Research: There is limited research available on the safety and toxicity of this compound, making it difficult to use in certain research applications.
将来の方向性
There are several future directions for the research of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro-. Some of these directions include:
1. Development of new pesticides: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has shown promising results as a pesticide. Further research could lead to the development of new, more effective pesticides.
2. Drug development: This compound has shown antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of this compound, especially in regards to its effects on humans and the environment.
Conclusion
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has potential applications in various fields, including pesticides, pharmaceuticals, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial, anti-inflammatory, and neurotoxic effects. While it has several advantages for lab experiments, such as high purity and stability, it also has limitations, including toxicity and limited research. Future research directions include the development of new pesticides and drugs, as well as further studies on its safety and toxicity.
合成法
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- involves the reaction of 3,5-dimethylphenylamine with trifluoroacetic anhydride. This reaction takes place in the presence of a catalyst, such as sulfuric acid or acetic acid. The resulting product is then purified using various techniques, including recrystallization, column chromatography, and distillation.
科学的研究の応用
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been used in various scientific research applications, including:
1. Pesticide: This compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies.
2. Pharmaceutical: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been investigated for its potential use in the pharmaceutical industry. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Analytical Chemistry: This compound has been used as a reagent in analytical chemistry. It has been shown to be effective in the analysis of various compounds, including amino acids, peptides, and proteins.
特性
CAS番号 |
14818-53-2 |
|---|---|
製品名 |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChIキー |
MWOCTDLHKWELSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
その他のCAS番号 |
14818-53-2 |
同義語 |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



